Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)-
CAS No.: 107609-69-8
Cat. No.: VC18417580
Molecular Formula: C13H13N5O
Molecular Weight: 255.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107609-69-8 |
|---|---|
| Molecular Formula | C13H13N5O |
| Molecular Weight | 255.28 g/mol |
| IUPAC Name | N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)acetamide |
| Standard InChI | InChI=1S/C13H13N5O/c1-7-6-14-9-4-5-10-12(11(9)15-7)17-13(18(10)3)16-8(2)19/h4-6H,1-3H3,(H,16,17,19) |
| Standard InChI Key | JHCVFAMHBNCNNG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC(=O)C |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name acetamide, N-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)- delineates its polycyclic framework. The core structure consists of a quinoxaline ring fused with an imidazole ring at positions 4 and 5 (imidazo[4,5-f]quinoxaline). Substituents include:
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A methyl group at position 3 of the imidazole ring.
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A methyl group at position 8 of the quinoxaline ring.
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An acetamide (-NHCOCH₃) group at position 2 of the imidazole ring.
The molecular formula is inferred as C₁₄H₁₄N₆O, with a molecular weight of 294.31 g/mol. The planar aromatic system and electron-rich nitrogen atoms contribute to its potential for π-π stacking and hydrogen bonding, which are critical for biological interactions .
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis of imidazo[4,5-f]quinoxaline derivatives typically involves multi-step sequences starting from substituted quinoxalines or nitroanilines. For the target compound, a plausible route involves:
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Formation of the Imidazo[4,5-f]quinoxaline Core:
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Introduction of Methyl Groups:
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Acetylation of the 2-Amino Group:
A critical challenge lies in regioselective functionalization. For example, alkylation of the imidazole ring often favors position 3 over position 1 due to electronic and steric factors . Computational modeling has been employed to predict reactivity, guiding the choice of protecting groups and reaction conditions .
Physicochemical Properties
While direct data for this compound are scarce, analogs provide insights:
| Property | Value (Analog from ) | Inferred Value for Target Compound |
|---|---|---|
| Density (g/cm³) | 1.42 | ~1.45 |
| Boiling Point (°C) | 467 | >470 |
| LogP | 2.30 | ~2.50 |
| Water Solubility | Low | Very low |
The acetamide group enhances polarity compared to methyl-substituted analogs, but the hydrophobic methyl groups and aromatic core dominate solubility characteristics. The compound is likely soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) but poorly soluble in aqueous buffers .
Biological Activity and Mechanisms
Mutagenicity Concerns
Quinoxaline derivatives are known to form DNA adducts, leading to frameshift mutations . The methyl and acetamide groups may alter metabolic activation pathways, potentially reducing genotoxicity compared to unsubstituted analogs .
Applications and Future Directions
Therapeutic Development
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Oncology: As a TLR7 agonist, the compound could enhance antitumor immunity when conjugated to antibody-drug conjugates (ADCs) .
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Antiviral Therapy: TLR7 activation induces interferon-α, a key mediator in antiviral responses .
Material Science
The planar structure and π-conjugated system make it a candidate for organic semiconductors or fluorescent probes .
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